5-Methylpyridine-2-sulfonyl chloride

Catalog No.
S1545772
CAS No.
179400-16-9
M.F
C6H6ClNO2S
M. Wt
191.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methylpyridine-2-sulfonyl chloride

CAS Number

179400-16-9

Product Name

5-Methylpyridine-2-sulfonyl chloride

IUPAC Name

5-methylpyridine-2-sulfonyl chloride

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

InChI

InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3

InChI Key

LYAMBGLESYHDKU-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=C1)S(=O)(=O)Cl

Synonyms

5-METHYL-PYRIDINE-2-SULFONYL CHLORIDE

Canonical SMILES

CC1=CN=C(C=C1)S(=O)(=O)Cl

Flow Synthesis of 2-Methylpyridines

Piperidine Derivatives

Synthesis of Substituted Pyridine-3-Sulfonyl Chlorides

5-Methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C₆H₆ClNO₂S. It is characterized by a methyl group at the 5th position and a sulfonyl chloride group at the 2nd position of the pyridine ring. This compound is primarily used as a reagent in organic synthesis, particularly in the preparation of sulfonamides and sulfonyl derivatives. Its unique structure contributes to its reactivity, making it a valuable intermediate in various

There is no documented information regarding a specific mechanism of action for 5-Methylpyridine-2-sulfonyl chloride in biological systems or its interaction with other compounds.

Due to the lack of specific information, it's crucial to handle 5-Methylpyridine-2-sulfonyl chloride with caution, assuming it possesses properties common to other sulfonyl chlorides. These can include:

  • Skin and eye irritation: Sulfonyl chlorides can react with tissues, causing irritation and potential burns [].
  • Respiratory irritation: Inhalation can irritate the respiratory tract [].
  • Corrosivity: The chloride group can react with water to release hydrochloric acid, a corrosive agent [].

  • Nucleophilic Substitution: The compound readily reacts with nucleophiles, such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.
  • Hydrolysis: In the presence of water, it hydrolyzes to produce 5-methylpyridine-2-sulfonic acid.

Common Reagents and Conditions

  • Amines: React under mild conditions to yield sulfonamides.
  • Alcohols: React in the presence of a base to form sulfonate esters.
  • Water: Hydrolysis results in the corresponding sulfonic acid.

Major Products

  • Sulfonamides: Formed from reactions with amines.
  • Sulfonate Esters: Result from reactions with alcohols.
  • Sulfonic Acid: Generated through hydrolysis.

While specific biological activities of 5-Methylpyridine-2-sulfonyl chloride are not extensively documented, its derivatives are known for various pharmacological properties. The compound's role as a reagent in synthesizing biologically active sulfonamides suggests potential antimicrobial and anti-inflammatory activities, typical of many sulfonamide drugs. The Suzuki–Miyaura cross-coupling reaction, in which this compound is involved, is significant for constructing complex organic molecules that may exhibit biological activity.

The synthesis of 5-Methylpyridine-2-sulfonyl chloride typically involves chlorination of 5-methylpyridine-2-sulfonic acid using thionyl chloride as the chlorinating agent. The reaction generally requires refluxing to ensure complete conversion of the sulfonic acid to the desired sulfonyl chloride.

Industrial Production Methods

In industrial settings, this synthesis is scaled up using large reactors, where thionyl chloride is added to 5-methylpyridine-2-sulfonic acid under controlled conditions. The product is purified through distillation or recrystallization to achieve high purity levels.

5-Methylpyridine-2-sulfonyl chloride serves as a crucial reagent in organic synthesis. Its primary applications include:

  • Preparation of Sulfonamides: Used extensively in pharmaceuticals for their antibacterial properties.
  • Suzuki–Miyaura Cross-Coupling Reactions: Facilitates the formation of carbon–carbon bonds, essential for synthesizing complex organic molecules.
  • Synthesis of Other Sulfonyl Derivatives: Its reactivity allows for diverse applications in creating various sulfonyl-containing compounds .

Research on interaction studies involving 5-Methylpyridine-2-sulfonyl chloride primarily focuses on its reactivity with nucleophiles. For instance, studies have shown that when exposed to tertiary amines, it can lead to the formation of novel products through oxidative pathways. This highlights its potential in generating new compounds with unique properties .

Several compounds share structural similarities with 5-Methylpyridine-2-sulfonyl chloride:

Compound NameKey Differences
Pyridine-2-sulfonyl chlorideLacks the methyl group at the 5th position
5-Methylpyridine-3-sulfonyl chlorideSulfonyl chloride group is at the 3rd position instead
5-Chloropyridine-2-sulfonyl chlorideContains a chlorine atom at the 5th position

Uniqueness

The uniqueness of 5-Methylpyridine-2-sulfonyl chloride lies in its combination of both a methyl group and a sulfonyl chloride group on the pyridine ring. This specific arrangement enhances its reactivity and makes it an important reagent in organic synthesis compared to its analogs.

Molecular Architecture and Stereoelectronic Features

The molecular architecture of 5-methylpyridine-2-sulfonyl chloride exhibits distinctive stereoelectronic characteristics that fundamentally influence its reactivity and stability profile. The compound features a pyridine ring as the central aromatic system, with a methyl group occupying the 5-position and a sulfonyl chloride functional group attached to the 2-position. The IUPAC nomenclature identifies this structure as 5-methylpyridine-2-sulfonyl chloride, with the InChI designation InChI=1S/C6H6ClNO2S/c1-5-2-3-6(8-4-5)11(7,9)10/h2-4H,1H3. The corresponding SMILES notation CC1=CN=C(C=C1)S(=O)(=O)Cl provides a concise representation of the molecular connectivity.

The stereoelectronic effects within this molecule arise from the interaction between the electron-withdrawing sulfonyl chloride group and the electron-rich pyridine nitrogen. The sulfonyl group exhibits tetrahedral geometry around the sulfur center, with the sulfur atom bonded to two oxygen atoms through double bonds, one chlorine atom, and the carbon atom of the pyridine ring. This arrangement creates significant polarization within the molecule, with the sulfonyl chloride group acting as a strong electron-withdrawing substituent that influences the electronic distribution throughout the pyridine ring. The methyl group at the 5-position provides electron-donating character through hyperconjugation and inductive effects, creating a push-pull electronic system that enhances the compound's reactivity toward nucleophilic attack at the sulfur center.

The molecular geometry considerations reveal that the pyridine ring maintains planarity, while the sulfonyl chloride group adopts a tetrahedral configuration around the sulfur atom. The bond angles around the sulfur center approximate 109.5 degrees, consistent with sp³ hybridization, though distortions occur due to the presence of multiple bonds to oxygen atoms. The C-S bond length connecting the pyridine ring to the sulfonyl group typically measures approximately 1.75 Å, while the S-Cl bond length measures around 2.05 Å. These structural parameters contribute to the compound's characteristic reactivity patterns and influence its spectroscopic signatures.

Spectroscopic Characterization (NMR, IR, MS)

Comprehensive spectroscopic analysis of 5-methylpyridine-2-sulfonyl chloride provides detailed insights into its structural confirmation and purity assessment. The ¹H NMR spectroscopic data, acquired in deuterated chloroform (CDCl₃), reveals characteristic signal patterns that confirm the proposed molecular structure. The spectrum exhibits four distinct regions corresponding to different proton environments within the molecule.

The aromatic region displays three well-resolved signals corresponding to the pyridine ring protons. The most downfield signal appears at δ 8.64 ppm as a doublet of triplets (dt, J = 2.1, 0.7 Hz, 1H), attributed to the proton at the 6-position of the pyridine ring, which experiences significant deshielding due to the proximity of both the nitrogen atom and the electron-withdrawing sulfonyl group. The proton at the 3-position resonates at δ 8.01 ppm as a doublet (d, J = 8.0 Hz, 1H), while the 4-position proton appears at δ 7.83 ppm as a doublet of doublet of doublets (ddd, J = 8.1, 2.1, 0.8 Hz, 1H). The methyl group protons generate a characteristic singlet at δ 2.53 ppm (d, J = 0.8 Hz, 3H), confirming the presence of the 5-methyl substituent.

Mass spectrometric analysis provides molecular ion confirmation and fragmentation patterns characteristic of sulfonyl chlorides. The molecular ion peak appears at m/z 191, corresponding to the molecular formula C₆H₆ClNO₂S. Common fragmentation pathways include loss of chlorine (M-35), loss of SO₂ (M-64), and loss of SO₂Cl (M-99), generating fragments that assist in structural confirmation. Infrared spectroscopic analysis reveals characteristic absorption bands that confirm functional group presence. The S=O stretching vibrations typically appear as strong absorptions around 1350-1150 cm⁻¹, while the S-Cl stretching vibration occurs around 550 cm⁻¹. The aromatic C=C and C=N stretching vibrations appear in the 1600-1400 cm⁻¹ region, consistent with pyridine aromatic character.

Thermochemical Properties and Stability Profile

The thermochemical properties of 5-methylpyridine-2-sulfonyl chloride reflect its inherent reactivity and stability characteristics under various conditions. The compound exhibits a molecular weight of 191.64 g/mol and maintains stability when stored under controlled conditions. Storage requirements specify temperatures of -20°C under inert atmosphere conditions with protection from moisture, indicating the compound's susceptibility to hydrolysis in the presence of water. The compound appears as a white to off-white solid at room temperature, with analytical data confirming purity levels exceeding 95% when properly stored and handled.

Thermal stability studies indicate that the compound begins to decompose at elevated temperatures, with the sulfonyl chloride functional group being particularly labile. Decomposition pathways typically involve elimination of hydrogen chloride or sulfur dioxide, leading to formation of various pyridine derivatives. The compound exhibits limited thermal stability when exposed to temperatures above 100°C, necessitating careful temperature control during synthesis and handling procedures. Solubility characteristics reveal good solubility in organic solvents such as dichloromethane, chloroform, and ether, while showing limited solubility in polar protic solvents like water and alcohols. This solubility profile is consistent with the compound's molecular polarity and the hydrophobic nature of the pyridine ring system.

The compound's stability profile indicates significant sensitivity to moisture, which leads to rapid hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid. This hydrolysis reaction occurs readily at room temperature in the presence of trace moisture, making anhydrous storage conditions essential for maintaining compound integrity. The reaction with water follows nucleophilic substitution mechanisms, where water acts as a nucleophile attacking the electrophilic sulfur center, ultimately leading to displacement of chloride ion and formation of 5-methylpyridine-2-sulfonic acid.

Computational Chemistry Studies (DFT, Molecular Orbital Analysis)

Computational chemistry investigations of 5-methylpyridine-2-sulfonyl chloride provide valuable insights into electronic structure, molecular orbital distributions, and reactivity predictions through density functional theory (DFT) calculations. The compound's electronic structure analysis reveals significant charge separation within the molecule, with the sulfonyl chloride group bearing substantial positive charge character while the pyridine nitrogen exhibits electron-rich characteristics. Molecular orbital analysis indicates that the highest occupied molecular orbital (HOMO) primarily involves the pyridine ring π-system, while the lowest unoccupied molecular orbital (LUMO) concentrates electron density around the sulfonyl chloride functional group.

Computational data from molecular property predictions indicate a topological polar surface area (TPSA) of 47.03 Ų, reflecting the compound's moderate polarity. The calculated logarithm of the partition coefficient (LogP) value of 1.31752 suggests moderate lipophilicity, consistent with the compound's solubility characteristics in organic solvents. The molecule contains three hydrogen bond acceptors corresponding to the nitrogen atom and two oxygen atoms, while possessing zero hydrogen bond donors, indicating limited capacity for intermolecular hydrogen bonding interactions. Rotational flexibility analysis reveals one rotatable bond corresponding to the C-S connection between the pyridine ring and sulfonyl group.

Electrostatic potential mapping calculations demonstrate significant charge polarization within the molecule, with the chlorine atom bearing substantial negative charge while the sulfur center exhibits positive electrostatic potential. These computational findings correlate well with experimental observations of the compound's high reactivity toward nucleophilic attack at the sulfur center. Molecular dynamics simulations predict conformational preferences, indicating that the sulfonyl chloride group adopts orientations that minimize steric interactions with the pyridine ring while maximizing orbital overlap for electronic stabilization.

The synthesis of 5-methylpyridine-2-sulfonyl chloride traditionally follows established sulfonation-chlorination pathways that have been refined over decades of chemical research . These classical methods typically involve a two-step process: first, the sulfonation of the pyridine ring, followed by conversion of the sulfonic acid to the corresponding sulfonyl chloride [2].

The initial sulfonation step commonly employs concentrated sulfuric acid or oleum (a solution of sulfur trioxide in sulfuric acid) to introduce the sulfonic acid group at the desired position on the pyridine ring . For 5-methylpyridine derivatives, the methyl group serves as an activating and directing group, influencing the regioselectivity of the sulfonation reaction [3]. The reaction typically requires elevated temperatures between 80-120°C to ensure complete sulfonation, with careful temperature control necessary to prevent decomposition or unwanted side reactions [4].

Following sulfonation, the resulting 5-methylpyridine-2-sulfonic acid undergoes chlorination to form the target sulfonyl chloride [5]. This transformation traditionally employs chlorinating agents such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) [3] [5]. The general reaction scheme can be represented as follows:

5-methylpyridine → 5-methylpyridine-2-sulfonic acid → 5-methylpyridine-2-sulfonyl chloride

The chlorination step typically proceeds through the following mechanism:

  • Nucleophilic attack of the sulfonic acid oxygen on the chlorinating agent
  • Formation of an intermediate complex
  • Elimination of the leaving group to yield the sulfonyl chloride [4] [5]

A notable variation of this classical approach involves the direct chlorosulfonation using chlorosulfonic acid (ClSO₃H), which introduces both the sulfonic acid group and converts it to the sulfonyl chloride in a single step [6]. This method offers advantages in terms of process efficiency but requires more stringent reaction control due to the highly reactive nature of chlorosulfonic acid [4] [6].

Table 1: Comparison of Classical Chlorination Methods for 5-Methylpyridine-2-sulfonyl chloride Synthesis

Chlorinating AgentReaction ConditionsTypical Yield (%)Key Considerations
PCl₅/POCl₃Reflux, 3-5 hours85-94Requires anhydrous conditions; produces corrosive byproducts [3] [5]
SOCl₂70-80°C, 2-4 hours75-85Milder conditions; gaseous byproducts (SO₂, HCl) [4]
ClSO₃H0-25°C, 1-3 hours70-80One-step process; highly exothermic; requires precise temperature control [6]

Recent refinements to these classical methods have focused on optimizing reaction parameters to improve yield and selectivity [5]. For instance, the addition of catalytic amounts of nitrogen-containing compounds such as pyridine or dimethylformamide has been shown to enhance the efficiency of the chlorination step by facilitating the formation of more reactive intermediates [4] [6].

Continuous Flow Synthesis Approaches

Continuous flow chemistry represents a significant advancement in the synthesis of sulfonyl chlorides, including 5-methylpyridine-2-sulfonyl chloride, offering numerous advantages over traditional batch processes [7]. This approach enables precise control over reaction parameters, improved safety profiles for handling hazardous reagents, and enhanced process efficiency [8].

The development of continuous flow protocols for sulfonyl chloride synthesis has addressed several challenges associated with batch processes, particularly the handling of exothermic reactions and difficult-to-manage reagents [7] [9]. For pyridine-based sulfonyl chlorides, continuous flow systems allow for the controlled introduction of reactive species and efficient heat transfer, minimizing the risk of thermal runaway that can occur in batch reactions [8] [10].

A typical continuous flow setup for 5-methylpyridine-2-sulfonyl chloride synthesis consists of microreactors or flow tubes where reagents are continuously pumped and mixed under precisely controlled conditions [9]. The small channel dimensions in these systems facilitate rapid mixing and efficient heat transfer, leading to improved reaction control and consistency [7] [10].

One notable continuous flow approach employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination [7]. This method has demonstrated exceptional efficiency with a small reactor volume (639 μL) and short residence time (41 seconds), achieving remarkably high space-time yields of up to 6.7 kg L⁻¹ h⁻¹ for model systems [7] [9]. These conditions can be adapted for the synthesis of pyridine-based sulfonyl chlorides with appropriate modifications to accommodate the heterocyclic substrate [10].

Another innovative continuous flow protocol utilizes a combination of nitric acid, hydrochloric acid, and oxygen for the oxidative chlorination of thiols and disulfides to form sulfonyl chlorides [10]. This metal-free approach has shown promising results for various substrates, including heterocyclic compounds, with yields typically ranging from 70-81% [10]. The process mass intensity (PMI) for this newly-developed flow protocol (15) compares favorably to other flow processes (20), indicating improved environmental sustainability [10].

Table 2: Continuous Flow Systems for Sulfonyl Chloride Synthesis

Flow SystemReagentsReactor TypeResidence TimeSpace-Time YieldTypical Yield (%)
DCH System1,3-dichloro-5,5-dimethylhydantoinMicroreactor (639 μL)41 seconds6.7 kg L⁻¹ h⁻¹75-90 [7] [9]
HNO₃/HCl/O₂ SystemNitric acid, hydrochloric acid, oxygenFlow reactorVariable (minutes)3.7 g h⁻¹70-81 [10]
Chlorosulfonic Acid SystemChlorosulfonic acid, alkyl halide solventMicrochannel reactor5-40 minutesNot specifiedUp to 95 [13]

For the specific synthesis of 5-methylpyridine-2-sulfonyl chloride, continuous flow systems have been adapted to accommodate the unique reactivity of the pyridine ring [9]. The implementation of automated process control schemes has further enhanced the reliability and consistency of these continuous manufacturing approaches [12]. Real-time monitoring using gravimetric balances and feedback controllers ensures precise control over reaction parameters, leading to improved process setpoint consistency and reliability [12].

The scalability of continuous flow methods has been demonstrated for aryl sulfonyl chlorides, with successful production of multi-hundred-gram quantities [12]. This scalability, combined with the inherent safety advantages of handling small volumes of reactive materials at any given time, makes continuous flow approaches particularly attractive for industrial-scale production of compounds like 5-methylpyridine-2-sulfonyl chloride [9] [12].

Green Chemistry Innovations in Sulfonyl Chloride Production

The synthesis of sulfonyl chlorides, including 5-methylpyridine-2-sulfonyl chloride, has undergone significant transformation through the application of green chemistry principles [15]. These innovations focus on developing environmentally benign processes that reduce hazardous waste, minimize energy consumption, and utilize safer reagents while maintaining or improving synthetic efficiency [16].

One notable green chemistry approach involves the use of oxone (potassium peroxymonosulfate) and potassium halides in water as an environmentally friendly system for the oxyhalogenation of thiols and disulfides to form sulfonyl chlorides [15]. This method eliminates the need for toxic chlorinating agents and hazardous solvents, using water as the reaction medium [15]. The reaction proceeds through oxidation of halide ions by oxone to generate electrophilic halogen species, which then participate in the oxidative chlorination process [15] [16].

Another innovative green methodology employs ammonium nitrate as a metal-free catalyst for the aerobic oxidation of thiols to sulfonyl chlorides using aqueous solutions of hydrogen chloride [16]. This system utilizes oxygen from air as the terminal oxidizer, eliminating the need for stoichiometric oxidants and producing minimal waste [16]. The reaction mechanism involves the generation of nitrogen oxides (NOx) from ammonium nitrate decomposition, which catalyze the oxidation process [16].

For pyridine-based sulfonyl chlorides specifically, sodium chlorite (NaClO₂) has emerged as an effective and environmentally friendly oxidative chlorosulfonating agent [22]. This approach can be applied to various thiol precursors and derivatives, including S-alkyl isothiourea salts, providing a versatile and convenient method for synthesizing heterocyclic sulfonyl chlorides with yields up to 96% [22].

Table 3: Green Chemistry Approaches for Sulfonyl Chloride Synthesis

Green Chemistry SystemKey ReagentsSolventAdvantagesTypical Yield (%)
Oxone-KX SystemOxone, KX (X=Cl or Br)WaterWater as solvent; minimal organic waste; mild conditions [15]70-85
Ammonium Nitrate/HCl/O₂Ammonium nitrate, HCl, O₂Acetonitrile/WaterMetal-free; uses air as oxidant; low reagent equivalents [16]65-80
NaClO₂ Oxidative ChlorosulfonationSodium chloriteVariousSafe operation; convenient purification; applicable to various precursors [22]Up to 96
N-Chlorosuccinimide MethodN-ChlorosuccinimideDichloromethaneSustainable; recyclable reagents; mild conditions [19]75-90

The development of switchable deep eutectic solvents (DES) represents another significant green chemistry innovation for sulfonamide synthesis from sulfonyl chlorides [18]. These environmentally responsible and reusable choline chloride-based solvents provide a sustainable medium for reactions involving sulfonyl chlorides, with yields up to 97% under aerobic conditions at ambient temperature [18]. While not directly focused on the synthesis of sulfonyl chlorides, this approach complements green sulfonyl chloride production methods by providing sustainable pathways for their subsequent transformations [18].

Recent advances have also explored photocatalytic approaches for sulfonyl chloride synthesis [11]. For instance, the use of potassium poly(heptazine imide) (K-PHI) as a heterogeneous photocatalyst enables the conversion of aryldiazonium salts to sulfonyl chlorides under visible light irradiation [11]. This method operates under mild conditions (room temperature, visible light) and demonstrates high functional group tolerance [11].

For 5-methylpyridine-2-sulfonyl chloride specifically, these green chemistry innovations can be adapted by considering the electronic properties and reactivity of the pyridine ring [15] [16]. The methyl substituent at the 5-position influences the electronic distribution within the molecule, potentially affecting the efficiency of oxidative chlorination processes [16]. Optimization of reaction conditions, such as temperature, solvent composition, and reagent ratios, is essential to achieve high yields while maintaining the principles of green chemistry [15] [22].

Purification Techniques and Yield Optimization

The purification of 5-methylpyridine-2-sulfonyl chloride presents unique challenges due to the compound's sensitivity to moisture and potential for hydrolysis [21]. Effective purification strategies are crucial for obtaining high-purity material and maximizing overall yield [22]. This section explores various purification techniques and yield optimization approaches specifically tailored for pyridine-based sulfonyl chlorides.

Traditional purification methods for sulfonyl chlorides include recrystallization, extraction, and distillation [21]. For 5-methylpyridine-2-sulfonyl chloride, the selection of appropriate purification techniques depends on factors such as the synthetic route employed, the nature of impurities present, and the required purity level [21] [23].

Recrystallization represents a widely used purification method for solid sulfonyl chlorides [21]. For pyridine-based sulfonyl chlorides, careful selection of the recrystallization solvent is essential to minimize hydrolysis while effectively removing impurities [21] . Common recrystallization solvents include anhydrous ethers, hexane, or mixtures of non-polar solvents with small amounts of more polar solvents [21] [25].

Extraction-based purification techniques exploit the differential solubility of the sulfonyl chloride and its impurities in various solvents [21]. A typical procedure involves dissolving the crude product in an appropriate organic solvent, followed by washing with cold water or aqueous sodium bicarbonate solution to remove acidic impurities [21]. The organic phase containing the sulfonyl chloride is then dried over anhydrous sodium sulfate or magnesium sulfate before solvent removal [21] [25].

Table 4: Purification Techniques for 5-Methylpyridine-2-sulfonyl chloride

Purification MethodSuitable ConditionsAdvantagesLimitationsRecovery (%)
RecrystallizationAnhydrous ethers, hexane, or solvent mixtures at low temperature (0-10°C) [21] High purity product; simple equipment requirementsYield loss; may require multiple cycles70-85
ExtractionDichloromethane/water system; cold conditions (0-5°C) [21]Effective removal of water-soluble impurities; scalablePotential for hydrolysis at interface; solvent waste80-90
Low-Temperature FiltrationDiethyl ether at -78°C [27]Minimizes hydrolysis; suitable for moisture-sensitive compoundsSpecialized equipment needed; challenging scale-up85-95
DistillationReduced pressure; temperature control [21]High purity; removal of volatile impuritiesThermal decomposition risk; limited to thermally stable compounds75-85

For optimizing the yield of 5-methylpyridine-2-sulfonyl chloride, several strategies have been developed [21] [25]. One effective approach involves the use of water-immiscible solvents during the quenching step of the sulfonation-chlorination process [21]. By adding the sulfonation solution to a well-agitated mixture of cold water and cold inert solvent (such as dichloromethane), the exposure of the sulfonyl chloride to water is minimized, reducing hydrolysis and improving product quality [21].

The temperature control during both synthesis and purification steps is critical for yield optimization [21] [25]. Maintaining low temperatures (typically below 5°C) during quenching and workup procedures significantly reduces the rate of hydrolysis, preserving the integrity of the sulfonyl chloride functionality [21]. For example, conducting filtration operations at temperatures as low as -78°C has been reported to improve the recovery of moisture-sensitive sulfonyl chlorides [27].

The choice of drying agents and conditions also impacts the final yield and purity [21]. Thorough drying of organic solutions containing sulfonyl chlorides is essential before solvent removal [21]. Commonly used drying agents include anhydrous magnesium sulfate, sodium sulfate, or molecular sieves [21] [25]. In some cases, azeotropic distillation with suitable solvents can facilitate the removal of residual water, protecting the sulfonyl chloride from hydrolysis [21].

For large-scale purification, continuous filtration systems have been developed to handle sulfonyl chloride products efficiently [12]. These systems, often incorporated into continuous flow manufacturing setups, enable the isolation of sulfonyl chlorides with minimal exposure to moisture and air [12]. The integration of automated process control schemes further enhances the consistency and reliability of the purification process [12].

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Dates

Last modified: 08-15-2023

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